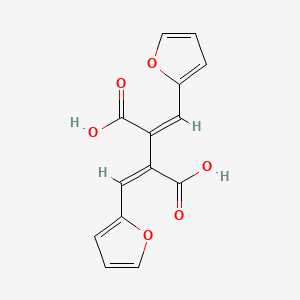

rac-Hesperetin 3'-O-β-D-Glucuronide (Mixture of Diastereomers)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

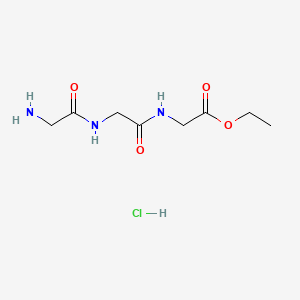

rac-Hesperetin 3'-O-β-D-Glucuronide: is a flavonoid compound derived from hesperetin, which is found in citrus fruits. This compound has garnered significant interest in scientific research due to its potential health benefits and applications in various fields such as chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

The compound can be synthesized through the glucuronidation of hesperetin using β-D-glucuronic acid. The reaction typically involves the use of a glucuronic acid donor, such as UDP-glucuronic acid, and an enzyme catalyst, such as UDP-glucuronosyltransferase.

The reaction conditions include maintaining a pH range of 7-8 and a temperature of 37°C to ensure optimal enzyme activity.

Industrial Production Methods:

Industrial production of rac-Hesperetin 3'-O-β-D-Glucuronide involves large-scale enzymatic reactions using recombinant enzymes. The process is optimized to achieve high yields and purity of the final product.

Types of Reactions:

Oxidation: rac-Hesperetin 3'-O-β-D-Glucuronide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at various positions on the flavonoid structure, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.

Reduction reactions often employ reducing agents like sodium borohydride or hydrogen gas.

Substitution reactions may involve nucleophiles or electrophiles, depending on the specific substitution site.

Major Products Formed:

Oxidation products include various hydroxylated and quinone derivatives.

Reduction products include dihydroflavonols and catechols.

Substitution products can include glycosylated or acylated derivatives.

Chemistry:

rac-Hesperetin 3'-O-β-D-Glucuronide is used as a biochemical reagent in glycobiology research. It helps study the structure, synthesis, and biological roles of sugars.

Biology:

The compound is investigated for its effects on endothelial function and blood pressure regulation. It has shown potential in improving vascular health and reducing hypertension.

Medicine:

rac-Hesperetin 3'-O-β-D-Glucuronide is studied for its anti-inflammatory and antioxidant properties. It may have therapeutic applications in treating conditions such as cardiovascular diseases and metabolic disorders.

Industry:

The compound is used in the development of dietary supplements and functional foods due to its health-promoting properties.

Molecular Targets and Pathways:

The compound exerts its effects by interacting with various molecular targets, including enzymes and receptors involved in inflammation and oxidative stress pathways.

It modulates the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.

It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress.

作用機序

- The primary targets of rac-Hesperetin 3’-O-β-D-Glucuronide (referred to as HPT3′G) are not well-documented in the literature. However, it is known that HPT3′G is a metabolite of hesperidin, which is hydrolyzed into hesperetin in the gastrointestinal tract and then conjugated during absorption .

- HPT3′G may exert its effects through various mechanisms. One possibility is its ability to scavenge free radicals, combating oxidative stress—an underlying factor in numerous health conditions .

Target of Action

Mode of Action

Scientists continue to explore its effects in various contexts, aiming to uncover its precise targets and downstream effects . 🍊🌿

生化学分析

Biochemical Properties

rac-Hesperetin 3’-O-β-D-Glucuronide (Mixture of Diastereomers): plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme β-glucuronidase, which hydrolyzes the glucuronide conjugate, releasing the active hesperetin molecule. This interaction is essential for the bioavailability and activity of the compound in the body. Additionally, rac-Hesperetin 3’-O-β-D-Glucuronide has been shown to modulate the activity of various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cell survival .

Cellular Effects

rac-Hesperetin 3’-O-β-D-Glucuronide (Mixture of Diastereomers): exerts several effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can decrease hydrogen peroxide-induced intracellular adhesion molecule-1 and monocyte chemoattractant protein-1 mRNA expression in rat aortic endothelial cells . This indicates its potential anti-inflammatory and protective effects on endothelial cells, which are crucial for maintaining vascular health.

Molecular Mechanism

The molecular mechanism of rac-Hesperetin 3’-O-β-D-Glucuronide (Mixture of Diastereomers) involves several key interactions at the molecular level. The compound is known to scavenge free radicals, thereby combating oxidative stress, which is an underlying factor in numerous health conditions . It also modulates various signaling pathways associated with inflammation and cell proliferation. One notable pathway influenced by rac-Hesperetin 3’-O-β-D-Glucuronide is the NF-κB pathway. By inhibiting the activity of this pathway, the compound contributes to the attenuation of inflammation and the promotion of cell health .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rac-Hesperetin 3’-O-β-D-Glucuronide (Mixture of Diastereomers) can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to rac-Hesperetin 3’-O-β-D-Glucuronide has been observed to have sustained anti-inflammatory and antioxidant effects, which are beneficial for cellular health .

Dosage Effects in Animal Models

The effects of rac-Hesperetin 3’-O-β-D-Glucuronide (Mixture of Diastereomers) vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, there may be threshold effects, and the compound could potentially exhibit toxic or adverse effects. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks .

Metabolic Pathways

rac-Hesperetin 3’-O-β-D-Glucuronide (Mixture of Diastereomers): is involved in several metabolic pathways. It is primarily metabolized by the enzyme β-glucuronidase, which hydrolyzes the glucuronide conjugate to release the active hesperetin molecule. This process is crucial for the bioavailability and activity of the compound in the body. Additionally, rac-Hesperetin 3’-O-β-D-Glucuronide can influence metabolic flux and metabolite levels, contributing to its overall biological effects .

Transport and Distribution

The transport and distribution of rac-Hesperetin 3’-O-β-D-Glucuronide (Mixture of Diastereomers) within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cells, it can localize to various cellular compartments, where it exerts its effects. The distribution of rac-Hesperetin 3’-O-β-D-Glucuronide within tissues can also influence its therapeutic potential and efficacy .

Subcellular Localization

The subcellular localization of rac-Hesperetin 3’-O-β-D-Glucuronide (Mixture of Diastereomers) plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes. Understanding the subcellular localization of rac-Hesperetin 3’-O-β-D-Glucuronide can provide insights into its mechanism of action and potential therapeutic applications .

類似化合物との比較

Hesperetin: The parent compound from which rac-Hesperetin 3'-O-β-D-Glucuronide is derived.

Hesperetin-7-O-glucuronide: Another glucuronide metabolite of hesperetin.

Naringenin: A flavonoid with similar antioxidant and anti-inflammatory properties.

Uniqueness:

rac-Hesperetin 3'-O-β-D-Glucuronide is unique in its enhanced bioavailability and stability compared to hesperetin. Its glucuronidation improves its solubility and absorption in the body, making it more effective in exerting its biological effects.

特性

CAS番号 |

1237479-05-8 |

|---|---|

分子式 |

C22H22O12 |

分子量 |

478.406 |

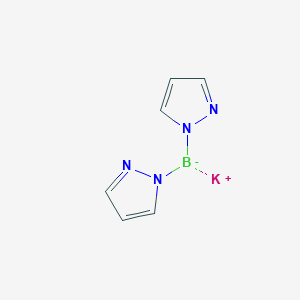

IUPAC名 |

(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13?,17-,18-,19+,20-,22+/m0/s1 |

InChIキー |

PJAUEKWZQWLQSU-WDXLFLMVSA-N |

SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

同義語 |

5-(3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)

![(3S,10R,13S,14S,16R)-16-Bromo-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579808.png)

![2-[(Z)-N-hydroxy-C-[2-[hydroxy-[(3E)-3-hydroxyimino-3-(2-hydroxyphenyl)-1-phenylpropyl]amino]-2-phenylethyl]carbonimidoyl]phenol](/img/structure/B579822.png)

![(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one](/img/structure/B579823.png)